molecular formula C8H4FN3 B1402277 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1134327-96-0

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1402277
CAS No.: 1134327-96-0
M. Wt: 161.14 g/mol
InChI Key: HTYMSLNVCBNCSJ-UHFFFAOYSA-N
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Description

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6-position and a cyano group at the 3-position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor. The inhibition of urease by this compound is facilitated through binding interactions that disrupt the enzyme’s active site, thereby preventing its catalytic activity . Additionally, this compound can form hydrogen bonds and engage in pi-pi stacking interactions with proteins, further influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Furthermore, it can affect cell signaling by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atom enhances its binding affinity to target proteins, allowing it to effectively inhibit enzyme activity. For example, in the case of urease inhibition, this compound binds to the enzyme’s active site, blocking substrate access and preventing the catalytic conversion of urea . This inhibition mechanism is crucial for understanding the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under controlled conditions, maintaining its inhibitory activity over extended periods. Degradation can occur under certain environmental conditions, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes without adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, its interaction with urease can alter nitrogen metabolism, impacting the production and utilization of nitrogenous compounds within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its efficacy. Additionally, the compound’s fluorine atom contributes to its lipophilicity, allowing it to traverse cellular membranes and accumulate in specific cellular compartments .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For example, its localization to the mitochondria can influence mitochondrial function and energy production. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the reaction of N,N-dimethylformamide dimethylacetal with 2-amino-5-fluoropyridine at temperatures ranging from 40°C to 100°C . This reaction produces an intermediate, which is then further reacted with active electrophiles such as bromoacetonitrile to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYMSLNVCBNCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254472
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134327-96-0
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134327-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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